molecular formula C23H28O B602013 Levonorgestrel Impurity C CAS No. 1337972-89-0

Levonorgestrel Impurity C

Cat. No. B602013
M. Wt: 320.48
InChI Key:
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Description

Levonorgestrel Impurity C, also known as 13-Ethyl-3-ethynyl-18,19-dinor-17α-pregna-3,5-dien-20-yn-17-ol , is a derivative of Levonorgestrel . It is used in monitoring and controlling impurity levels in Levonorgestrel and its related formulations .


Molecular Structure Analysis

The molecular formula of Levonorgestrel Impurity C is C23H28O . The SMILES string representation is C#C[C@]1(O)CC[C@@]2([H])[C@]3([H])CC=C4C=C(C#C)CC[C@]4([H])[C@@]3([H])CC[C@@]21CC .

Scientific Research Applications

1. Extraction and Quantification from Silicone Based Intrauterine Device

  • Application Summary : This research focuses on developing and validating a method for estimating the amount of LNG from a silicone-based intrauterine device .
  • Methods of Application : The sample solution was prepared using tetrahydrofuran (THF) as a solvent for drug extraction. RP-HPLC analysis was performed using a Luna C18 analytical column, with a mobile phase consisting of a mixture of acetonitrile and water (50:50, v/v) at a flow rate of 1.0 ml/min and an injection volume of 20 μl .
  • Results : The retention time for the LNG drug was obtained at 8.5 min (± 0.3 min). A linear relationship was observed over the concentration range of 2.6–15.6 μg/ml with the correlation coefficient ® value 0.9999 .

2. Quality Evaluation of Related Substances/Degradation in Levonorgestrel and Ethinyl Estradiol Tablets

  • Application Summary : This research aims to develop a stability indicating method for the simultaneous estimation of related substances of Levonorgestrel and Ethinyl estradiol by HP .
  • Results : The results or outcomes of this research are not provided in the snippet .

properties

IUPAC Name

(8R,9S,10R,13S,14S,17R)-13-ethyl-3,17-diethynyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O/c1-4-16-7-9-18-17(15-16)8-10-20-19(18)11-13-22(5-2)21(20)12-14-23(22,24)6-3/h1,3,8,15,18-21,24H,5,7,9-14H2,2H3/t18-,19+,20+,21-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWSCFQZHEPDMAX-GOMYTPFNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC3C4CCC(=CC4=CCC3C1CCC2(C#C)O)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CC[C@@H]3[C@H]4CCC(=CC4=CC[C@H]3[C@@H]1CC[C@]2(C#C)O)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50652578
Record name (8R,9S,10R,13S,14S,17R)-13-Ethyl-3,17-diethynyl-2,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Levonorgestrel Impurity C

CAS RN

1337972-89-0
Record name 13-Ethyl-3-ethynyl-18,19-dinor-17alpha-pregna-3,5-dien-20-yn-17-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1337972890
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (8R,9S,10R,13S,14S,17R)-13-Ethyl-3,17-diethynyl-2,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 13-ETHYL-3-ETHYNYL-18,19-DINOR-17.ALPHA.-PREGNA-3,5-DIEN-20-YN-17-OL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VF9GAK25BB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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